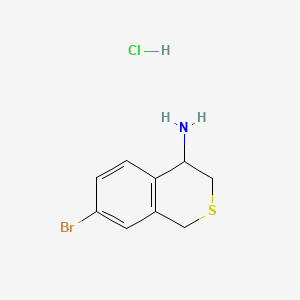
7-bromo-3,4-dihydro-1H-2-benzothiopyran-4-aminehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-bromo-3,4-dihydro-1H-2-benzothiopyran-4-aminehydrochloride is a chemical compound that belongs to the class of benzothiopyran derivatives. This compound is characterized by the presence of a bromine atom at the 7th position and an amine group at the 4th position of the benzothiopyran ring system. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-3,4-dihydro-1H-2-benzothiopyran-4-aminehydrochloride typically involves the bromination of 3,4-dihydro-1H-2-benzothiopyran followed by the introduction of an amine group. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a suitable solvent such as dichloromethane. The amination step can be achieved using ammonia or an amine derivative under appropriate conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and amination processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
7-bromo-3,4-dihydro-1H-2-benzothiopyran-4-aminehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 3,4-dihydro-1H-2-benzothiopyran-4-amine.
Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, alkyl, or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: 3,4-dihydro-1H-2-benzothiopyran-4-amine.
Substitution: Various substituted benzothiopyran derivatives.
Scientific Research Applications
7-bromo-3,4-dihydro-1H-2-benzothiopyran-4-aminehydrochloride is utilized in several scientific research fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 7-bromo-3,4-dihydro-1H-2-benzothiopyran-4-aminehydrochloride exerts its effects involves its interaction with specific molecular targets. The bromine atom and amine group play crucial roles in binding to active sites of enzymes or receptors, thereby modulating their activity. The compound may also participate in redox reactions, influencing cellular pathways and signaling mechanisms.
Comparison with Similar Compounds
Similar Compounds
- 7-bromo-3,4-dihydro-2H-benzo[b][1,4]thiazine
- 6-bromo-3,4-dihydro-2H-1,4-benzothiazine
- 7-bromo-2,1,3-benzothiadiazole-4-carboxaldehyde
Uniqueness
Compared to similar compounds, 7-bromo-3,4-dihydro-1H-2-benzothiopyran-4-aminehydrochloride is unique due to its specific substitution pattern and the presence of both bromine and amine functional groups. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research applications.
Properties
Molecular Formula |
C9H11BrClNS |
|---|---|
Molecular Weight |
280.61 g/mol |
IUPAC Name |
7-bromo-3,4-dihydro-1H-isothiochromen-4-amine;hydrochloride |
InChI |
InChI=1S/C9H10BrNS.ClH/c10-7-1-2-8-6(3-7)4-12-5-9(8)11;/h1-3,9H,4-5,11H2;1H |
InChI Key |
BJYGMSDNDRCUSF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(CS1)C=C(C=C2)Br)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3R,6R)-3-[(2S)-butan-2-yl]-6-methylpiperazine-2,5-dione](/img/structure/B15315904.png)

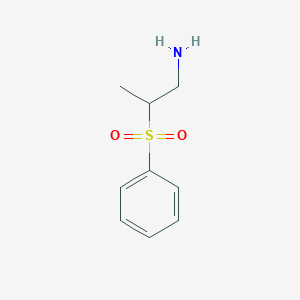

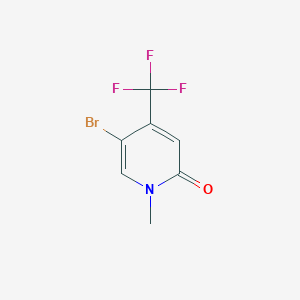
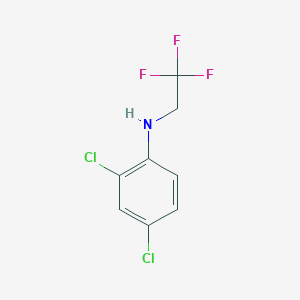
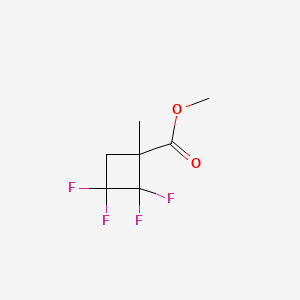
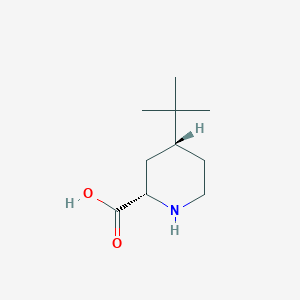
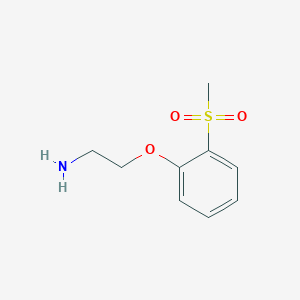
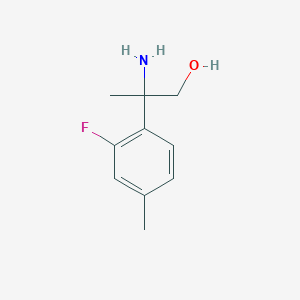
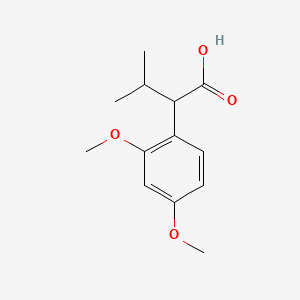

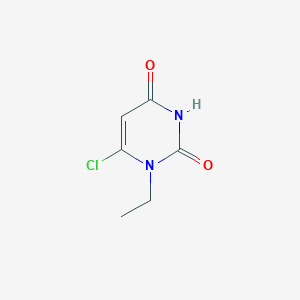
![rac-2-[(1R,3S)-3-aminocyclopentyl]ethan-1-ol](/img/structure/B15315998.png)
